molecular formula C9H16O3 B3378819 2-(3-Methoxycyclohexyl)acetic acid CAS No. 1483869-71-1

2-(3-Methoxycyclohexyl)acetic acid

Cat. No.: B3378819
CAS No.: 1483869-71-1
M. Wt: 172.22 g/mol
InChI Key: MYLWVYKTJDCPBI-UHFFFAOYSA-N
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Description

2-(3-Methoxycyclohexyl)acetic acid is an organic compound with the molecular formula C9H16O3. It belongs to the class of cyclic carboxylic acids and is derived from the cyclic hydrocarbon cyclohexane. This compound is characterized by a cyclohexane ring with a methoxy group (-OCH3) attached at the 3-position and a carboxylic acid functional group (-COOH) at the acetic acid moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxycyclohexyl)acetic acid typically involves the hydrogenation of ortho-cresol to produce 2-methylcyclohexanol, followed by esterification with acetic acid . The reaction conditions for hydrogenation include the use of a hydrogenation catalyst and high-purity hydrogen gas. The esterification process involves the use of an esterification catalyst and controlled addition of acetic acid to the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydrogenation and esterification processes similar to those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(3-Methoxycyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Methoxycyclohexyl)acetic acid finds applications in various scientific research contexts:

Comparison with Similar Compounds

2-(3-Methoxycyclohexyl)acetic acid can be compared with other cyclic carboxylic acids, such as:

    Cyclohexylacetic acid: Lacks the methoxy group, resulting in different reactivity and applications.

    2-Methylcyclohexylacetic acid: Similar structure but with a methyl group instead of a methoxy group, leading to variations in chemical behavior.

Properties

IUPAC Name

2-(3-methoxycyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-12-8-4-2-3-7(5-8)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLWVYKTJDCPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483869-71-1
Record name 2-(3-methoxycyclohexyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methoxycyclohexyl)acetic acid
Reactant of Route 2
2-(3-Methoxycyclohexyl)acetic acid
Reactant of Route 3
2-(3-Methoxycyclohexyl)acetic acid
Reactant of Route 4
2-(3-Methoxycyclohexyl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Methoxycyclohexyl)acetic acid
Reactant of Route 6
2-(3-Methoxycyclohexyl)acetic acid

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